3-Amino-2-iodophenol CAS number and properties
3-Amino-2-iodophenol CAS number and properties
An In-depth Technical Guide to 3-Amino-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-iodophenol, a valuable intermediate in organic synthesis and medicinal chemistry. This document outlines its chemical properties, safety information, plausible synthetic routes, and potential applications, presenting data in a structured and accessible format for laboratory and research professionals.
Chemical and Physical Properties
3-Amino-2-iodophenol is an aromatic organic compound containing amino, iodo, and hydroxyl functional groups. These groups contribute to its specific reactivity and potential as a building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of 3-Amino-2-iodophenol
| Property | Value | Source |
| CAS Number | 99968-82-8 | [1][2][3] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Typically a solid | [1] |
Safety and Handling
It is crucial to handle 3-Amino-2-iodophenol with appropriate safety precautions in a laboratory setting. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[2] |
| H312 | Harmful in contact with skin.[2] | |
| H332 | Harmful if inhaled.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash hands and skin thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] | |
| P330 | Rinse mouth.[2] | |
| P363 | Wash contaminated clothing before reuse.[2] |
Synthesis and Experimental Protocols
While the synthesis of 3-Amino-2-iodophenol is not as extensively documented as its isomers, plausible synthetic routes can be devised based on established organic chemistry principles.
Plausible Synthetic Pathways
A likely synthetic approach involves the regioselective iodination of 3-aminophenol. Careful control of reaction conditions and the choice of iodinating agent would be critical to favor the introduction of the iodine atom at the C-2 position.
Another potential route is a Sandmeyer-type reaction starting from a suitably substituted aminophenol, which would involve diazotization followed by treatment with an iodide salt.
Caption: Plausible synthetic pathways for 3-Amino-2-iodophenol.
Structural Elucidation
The structure of 3-Amino-2-iodophenol can be confirmed using standard spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the amino and hydroxyl groups would also be identifiable. ¹³C NMR would provide information about the carbon skeleton.[1]
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Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.[1] A C-I stretching vibration would also be expected at a lower frequency.
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Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak corresponding to its elemental composition.[1]
Reactivity and Potential Applications
The unique arrangement of the amino, iodo, and hydroxyl groups on the benzene ring makes 3-Amino-2-iodophenol a versatile intermediate for the synthesis of complex molecules and heterocycles.
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Amino Group : The nucleophilic amino group can undergo various reactions such as acylation, alkylation, and diazotization. It is a key functional group for the formation of heterocyclic rings like benzoxazoles.[1]
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Iodo Group : The iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds.
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Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation.
This trifunctional nature makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Caption: Reactivity and synthetic potential of 3-Amino-2-iodophenol.
